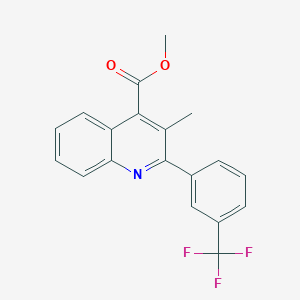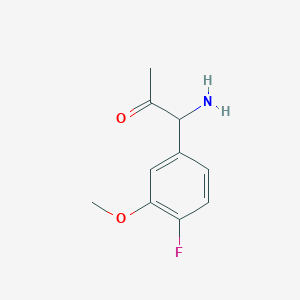
1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone is a versatile chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol This compound is known for its unique structural features, which include an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and acetone.
Reaction Conditions: The key step involves the condensation of 4-fluoro-3-methoxybenzaldehyde with acetone in the presence of an amine catalyst. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, receptor binding, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(4-fluoro-3-methoxyphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone: This compound has a similar structure but with different positions of the fluoro and methoxy groups, leading to variations in reactivity and biological activity.
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone: The substitution of the fluoro group with a chloro group results in different chemical and physical properties, affecting its applications and effectiveness.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,12H2,1-2H3 |
InChI-Schlüssel |
YDVMYAKBBKRGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

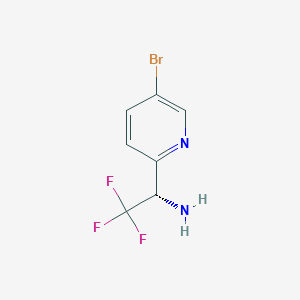
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

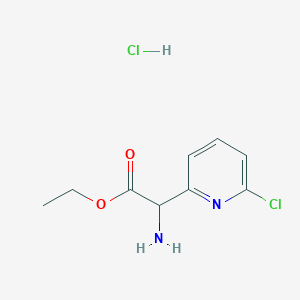
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
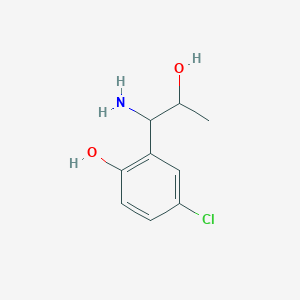
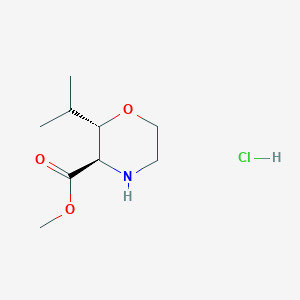
![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
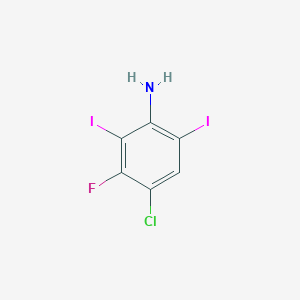
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
